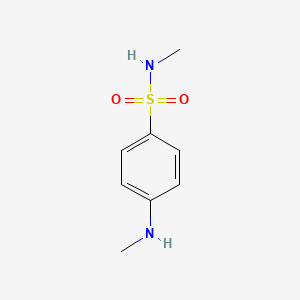

N-methyl-4-(methylamino)benzenesulfonamide

Description

N-methyl-4-(methylamino)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name |

N-methyl-4-(methylamino)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-9-7-3-5-8(6-4-7)13(11,12)10-2/h3-6,9-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVZTOKSHJIYBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(methylamino)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with methylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the nitro group is reduced to an amino group, followed by methylation. The reaction conditions often include the use of a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(methylamino)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted benzenesulfonamides .

Scientific Research Applications

N-methyl-4-(methylamino)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.

Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-4-(methylamino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt cellular processes in cancer cells, leading to reduced proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

- 4-methyl-N-(4-methylbenzyl)benzenesulfonamide

- 4-amino-N-methylbenzenesulfonamide

- N-allyl-4-methylbenzenesulfonamide

- N-benzoyl-4-methylbenzenesulfonamide

Uniqueness

N-methyl-4-(methylamino)benzenesulfonamide is unique due to its dual methylation, which enhances its solubility and reactivity compared to other benzenesulfonamides. This structural feature makes it particularly effective as an enzyme inhibitor and a versatile intermediate in organic synthesis .

Biological Activity

N-methyl-4-(methylamino)benzenesulfonamide, also known as a sulfonamide compound, has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity based on recent studies, including mechanisms of action, efficacy against various pathogens, and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C8H10N2O2S

- Molecular Weight : Approximately 198.24 g/mol

The presence of the sulfonamide functional group is crucial for its biological activity, as it allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways:

-

Antimicrobial Activity :

- Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial proliferation. This inhibition occurs through competitive antagonism with para-aminobenzoic acid (PABA), which is essential for the synthesis of folate in bacteria.

-

Anticancer Activity :

- Recent studies have shown that this compound can inhibit carbonic anhydrase IX (CA IX), an enzyme frequently overexpressed in tumors. By inhibiting CA IX, this compound disrupts cellular processes that lead to reduced cell proliferation and increased apoptosis in cancer cells.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound against various pathogens:

These findings indicate that the compound possesses considerable antimicrobial properties, making it a candidate for further development in treating bacterial infections.

Anticancer Activity

The anticancer potential has been explored through various assays:

- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer), and MCF-10A (normal breast cell line).

- Results : Compounds similar to this compound showed significant inhibitory effects against cancer cell lines at concentrations ranging from 1.52–6.31 μM with selectivity indices ranging from 5.5 to 17.5 times higher against cancer cells compared to normal cells .

Study 1: Anticancer Efficacy

In a study evaluating the effects of sulfonamide derivatives on breast cancer cell lines, it was found that certain derivatives exhibited a substantial increase in apoptosis rates:

- Apoptosis Induction : An increase from 0.18% to 22.04% in annexin V-FITC positive apoptotic cells was observed .

This suggests that this compound may play a role in inducing programmed cell death in tumor cells.

Study 2: Antimicrobial Efficacy

Research on the antimicrobial properties demonstrated that this compound derivatives exhibited significant inhibition against bacterial growth:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.